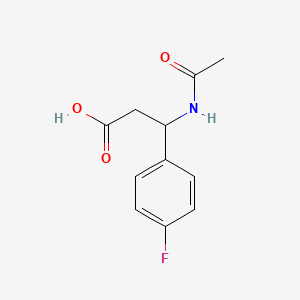

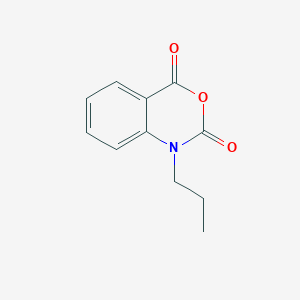

3-Acetamido-3-(4-fluorophenyl)propanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in various studies. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was achieved and its structure confirmed using a range of spectroscopic techniques including FT-IR, NMR, and ESI-MS . Similarly, enantiomers of methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate were synthesized using 5-flurouracil-1-yl acetic acid, L- and D-alanine methyl ester with DIC/HOBt as a coupling reagent, followed by hydrolysis to obtain the corresponding acid enantiomers . These methods provide a foundation for the synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic acid, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate were calculated using density functional theory (DFT) with B3LYP hybrid functional at a 6-311G+(d,2p) level of basis set. The structure was further confirmed by calculating 1H and 13C NMR spectra using DFT/B3LYP with the GIAO method in both gaseous and solvent phases . This approach could similarly be applied to analyze the molecular structure of 3-Acetamido-3-(4-fluorophenyl)propanoic acid.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 3-Acetamido-3-(4-fluorophenyl)propanoic acid. However, the synthesis of related compounds involves reactions such as coupling with DIC/HOBt and hydrolysis . These reactions are indicative of the types of chemical transformations that might be applicable to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were evaluated, including the calculation of HOMO-LUMO energies to describe global reactivity descriptors, which are important for understanding the bioactivity of compounds. Parameters were also evaluated in solvent phases using the IEF-PCM of the DFT method . While these analyses were not performed on 3-Acetamido-3-(4-fluorophenyl)propanoic acid specifically, they provide a methodological framework for assessing its properties.

Case Studies and Bioactivity

The synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was tested as an insect growth regulator against Galleria mellonella, showing LC50 and LC90 values in comparison to a commercial insect growth regulator, pyriproxyfen . This indicates the potential bioactivity of similar compounds, which could be relevant for 3-Acetamido-3-(4-fluorophenyl)propanoic acid if it shares similar structural features or intended applications.

Applications De Recherche Scientifique

Synthesis of Antitumor Compounds

One of the significant applications of this compound is in the synthesis of antitumor agents. For instance, derivatives of 3-Acetamido-3-(4-fluorophenyl)propanoic acid have been synthesized and evaluated for their antitumor activities. These derivatives exhibit selective anti-tumor activities, highlighting the potential of this compound in cancer research and therapy development (Xiong Jing, 2011).

Anti-Aging Skin Care Formulations

Furthermore, this compound's derivatives have found applications in dermatology, particularly in anti-aging skin care formulations. The synthesis of 3-(4-hydroxyphenyl)propanoic acid amide, a derivative of this compound, has shown excellent anti-aging effects in preventing skin wrinkles, demonstrating its utility in topical skin care products aimed at enhancing skin health and appearance (Dariusz Wawrzyniak, L. Celewicz, J. Barciszewski, 2016).

Advancements in Organic Synthesis

In the realm of organic synthesis, the compound plays a crucial role in innovative synthesis strategies. For example, its application in the oxidative dearomatization strategy for synthesizing furoquinolinone and angelicin derivatives showcases its versatility in facilitating complex organic reactions and producing compounds with potential pharmaceutical applications (Y. Ye, Li Zhang, R. Fan, 2012).

Structural and Spectroscopic Studies

The compound and its derivatives have also been subjects of structural and spectroscopic studies, which are essential for understanding their properties and interactions at the molecular level. These studies provide valuable insights into the compound's behavior and potential applications in various scientific fields, from materials science to pharmaceuticals (Muhammad Ashfaq et al., 2021).

Safety And Hazards

While specific safety and hazard information for 3-Acetamido-3-(4-fluorophenyl)propanoic acid is not available, it’s always important to handle chemical compounds with care. For instance, 3-(4-Fluorophenyl)propionic acid can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling it .

Propriétés

IUPAC Name |

3-acetamido-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOVXMLBDXLGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389483 | |

| Record name | 3-Acetamido-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789467 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Acetamido-3-(4-fluorophenyl)propanoic acid | |

CAS RN |

332052-58-1 | |

| Record name | 3-Acetamido-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)